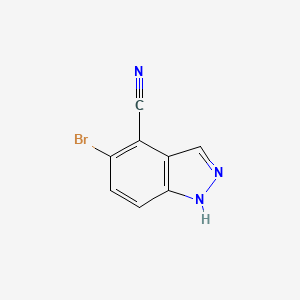

5-Bromo-1H-indazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-7-1-2-8-6(4-11-12-8)5(7)3-10/h1-2,4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJVREGBGQRONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Bromo 1h Indazole 4 Carbonitrile

Retrosynthetic Analysis and Key Disconnection Strategies for the 5-Bromo-1H-indazole-4-carbonitrile Core

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the N1-C7a and N2-N1 bonds of the pyrazole (B372694) ring, a common strategy for indazole synthesis. This leads back to a suitably substituted 2-aminobenzonitrile (B23959) derivative. The bromine and cyano groups on the benzene (B151609) ring are key functionalities that need to be introduced either before or after the indazole ring formation.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the Indazole Ring: The indazole ring can be conceptually broken down to an N-acyl or a diazonium salt derivative of an aniline (B41778) precursor. A common and effective method for indazole ring formation is the cyclization of an o-toluidine (B26562) derivative.

Introduction of Functional Groups: The bromine and nitrile functionalities can be introduced at different stages. One approach involves starting with a pre-functionalized aniline. For instance, a 2-methylaniline bearing a bromine atom at the para position and a cyano group at the meta position relative to the methyl group would be an ideal precursor. Alternatively, functional group interconversion on the indazole core itself can be considered. For example, the nitrile group could be introduced from an amino group via a Sandmeyer reaction, or the bromine could be introduced via electrophilic bromination of an existing indazole-4-carbonitrile.

Detailed Synthetic Pathways for this compound

Exploration of Starting Materials and Precursors in Indazole Synthesis

The synthesis of substituted indazoles often commences from correspondingly substituted anilines. For the target molecule, a key starting material would be 2-amino-5-bromobenzonitrile (B185297) . However, a more common and versatile approach for constructing the indazole ring involves the cyclization of o-toluidine derivatives.

A practical precursor for the synthesis of the indazole core is often a substituted 2-fluorobenzaldehyde (B47322) or a 2-methylaniline. For instance, the synthesis of the related compound 5-bromo-1H-indazole often utilizes 4-bromo-2-methylaniline (B145978) or 5-bromo-2-fluorobenzaldehyde (B134332) as starting materials. Current time information in Winnipeg, CA.nih.gov A patent describes the synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline, which undergoes bromination followed by a ring-closure reaction. google.com

| Precursor Compound | Resulting Indazole Derivative | Reference |

| 4-Bromo-2-methylaniline | 5-Bromo-1H-indazole | nih.gov |

| 5-Bromo-2-fluorobenzaldehyde | 5-Bromo-1H-indazole | Current time information in Winnipeg, CA. |

| 3-Fluoro-2-methylaniline | 5-Bromo-4-fluoro-1H-indazole | google.com |

Multi-step Synthetic Sequences and Reaction Optimization for Academic Research

A plausible multi-step synthesis for this compound for academic research could be designed as follows:

Starting Material Selection: A suitable starting material would be 2-methyl-3-nitroaniline (B147196).

Diazotization and Cyanation (Sandmeyer Reaction): The amino group of 2-methyl-3-nitroaniline can be converted to a diazonium salt and subsequently replaced by a cyano group using a Sandmeyer reaction with copper(I) cyanide. This would yield 2-methyl-3-nitrobenzonitrile (B1315095).

Bromination: Electrophilic bromination of 2-methyl-3-nitrobenzonitrile would likely introduce a bromine atom at the position para to the methyl group (position 5), yielding 5-bromo-2-methyl-3-nitrobenzonitrile. The nitro group is a meta-director and deactivating, while the methyl group is an ortho-, para-director and activating, and the nitrile is a meta-director and deactivating. The directing effects would need to be carefully considered and the reaction conditions optimized.

Reduction of the Nitro Group: The nitro group can then be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation to give 3-amino-5-bromo-2-methylbenzonitrile.

Indazole Ring Formation: The resulting aniline can be cyclized to form the indazole ring. This is often achieved by treatment with a nitrite (B80452) source, such as sodium nitrite in acidic conditions or isoamyl nitrite, to form a diazonium salt which then cyclizes.

Regioselective Synthesis of the Indazole Nucleus bearing Bromine and Nitrile Functionalities

Achieving the desired regiochemistry is a critical aspect of the synthesis. The synthesis of the regioisomeric 6-Bromo-1H-indazole-4-carbonitrile has been reported to proceed via the bromination of 1H-indazole-4-carbonitrile using N-bromosuccinimide (NBS). google.com This suggests that direct bromination of 1H-indazole-4-carbonitrile might not yield the desired 5-bromo isomer selectively.

Therefore, a strategy involving the construction of the indazole ring from a pre-functionalized benzene ring is more likely to be regioselective. A potential route could involve the cyclization of a 2-formyl- or 2-acylphenylhydrazine derivative. For example, starting from 2-fluoro-5-bromobenzonitrile, reaction with hydrazine (B178648) can lead to the formation of the corresponding 3-amino-5-bromo-1H-indazole. Subsequent conversion of the amino group at the 3-position to other functionalities is a known strategy, although direct introduction of the cyano group at the 4-position from this intermediate is not straightforward.

A more direct approach for regioselective synthesis could be the cyclization of a suitably substituted o-aminobenzonitrile. For instance, if 2-amino-5-bromobenzonitrile is subjected to diazotization and subsequent intramolecular cyclization, it could potentially lead to the formation of 5-bromo-1H-indazole. However, the introduction of the carbonitrile at the 4-position would still need to be addressed.

A patented method for a related compound, 5-bromo-4-fluoro-1H-indazole, involves the bromination of 3-fluoro-2-methylaniline, followed by a ring-closure reaction. google.com This highlights the importance of starting with a precursor where the substitution pattern on the benzene ring is already established to ensure the regioselectivity of the final indazole product.

Derivatization Strategies of the this compound Scaffold

The presence of the bromine atom and the nitrile group, as well as the reactive N-H of the indazole ring, allows for a variety of derivatization reactions.

Electrophilic and Nucleophilic Substitutions on the Indazole Ring System

N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring are nucleophilic and can be readily alkylated or arylated. The regioselectivity of N-alkylation (N1 vs. N2) is a common challenge in indazole chemistry and can be influenced by the substituents on the ring, the nature of the electrophile, the base, and the solvent used. nih.govnih.gov Studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have shown that different conditions can favor either the N1 or N2 isomer. beilstein-journals.org For this compound, similar studies would be necessary to determine the optimal conditions for selective N-functionalization.

Suzuki Coupling: The bromine atom at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. wikipedia.org This allows for the introduction of a wide range of aryl and heteroaryl groups at this position. Research has demonstrated the successful Suzuki coupling of various N- and C3-substituted 5-bromoindazoles with boronic acids. nih.gov A similar reactivity would be expected for this compound, providing a powerful tool for generating a library of novel compounds. A study on 1H-pyridin-4-yl-3,5-disubstituted indazoles utilized a Suzuki coupling reaction on a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide derivative. ias.ac.in

Nucleophilic Aromatic Substitution: While the bromine atom on the benzene ring is generally not highly activated towards nucleophilic aromatic substitution, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups. The nitrile group at the 4-position does exert an electron-withdrawing effect, which might facilitate nucleophilic substitution of the bromine under certain conditions with strong nucleophiles.

Modifications and Transformations of the Nitrile Group

The nitrile group in this compound is a key functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. The high reactivity of the nitrile group allows for nucleophilic additions, cycloadditions, reductions, and hydrolysis reactions. researchgate.net

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. For instance, 5-bromo-3-cyanoindazole can be hydrolyzed to produce 5-bromo-1H-indazole-3-carboxylic acid. guidechem.com This transformation is significant as the resulting carboxylic acid can be further derivatized.

The nitrile group can also undergo reduction to form a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent commonly used for this purpose. researchgate.net This transformation introduces a basic nitrogen atom, which can be a key feature for biological activity or a site for further synthetic elaboration.

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, it can react with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

These transformations of the nitrile group are summarized in the table below:

| Transformation | Reagents and Conditions | Product Functional Group | Significance |

| Hydrolysis | Acid or base catalysis | Carboxylic Acid | Gateway to amides, esters, and other derivatives. guidechem.com |

| Reduction | e.g., Lithium Aluminum Hydride (LAH) | Primary Amine | Introduces a basic center for biological interactions or further functionalization. researchgate.net |

| Cycloaddition | e.g., Sodium azide | Tetrazole | Carboxylic acid isostere with potential for improved metabolic stability. |

Bromine Atom Functionalization via Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the indazole ring provides an excellent site for the introduction of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron reagent with a halide. For instance, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been successfully coupled with various aryl boronic acids in the presence of a palladium catalyst to synthesize a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles. researchgate.net Similarly, the C-3 functionalization of 1H-indazole has been achieved through Suzuki-Miyaura cross-coupling. mdpi.com

Other Cross-Coupling Reactions: Besides the Suzuki-Miyaura reaction, other cross-coupling methods like the Sonogashira, Heck, and Buchwald-Hartwig reactions can also be employed to functionalize the bromine atom. These reactions allow for the introduction of alkynyl, alkenyl, and amino groups, respectively, further diversifying the chemical space accessible from this compound.

A summary of representative metal-catalyzed cross-coupling reactions is provided below:

| Reaction | Catalyst | Coupling Partner | Bond Formed | Reference |

| Suzuki-Miyaura | Palladium | Aryl/heteroaryl boronic acid | C-C | researchgate.netmdpi.com |

| Sonogashira | Palladium/Copper | Terminal alkyne | C-C (alkynyl) | nih.govuzh.ch |

| Heck | Palladium | Alkene | C-C (alkenyl) | |

| Buchwald-Hartwig | Palladium | Amine | C-N |

N-Alkylation and N-Acylation Reactions

The indazole ring contains two nitrogen atoms that can be subjected to alkylation or acylation. The regioselectivity of these reactions, whether the substitution occurs at the N-1 or N-2 position, is influenced by the reaction conditions, the nature of the substituent on the indazole ring, and the electrophile used. nih.govbeilstein-journals.org

For the synthesis of 1-Acetyl-5-bromo-1H-indazole-4-carbonitrile, the N-acylation of this compound would be carried out. Generally, N-acylation of indazoles can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. An electrochemical method for the selective N1-acylation of indazoles has also been reported. organic-chemistry.org The regioselectivity can sometimes be controlled by thermodynamic or kinetic factors. nih.gov For example, N-1 substituted indazoles have been obtained through thermodynamic equilibration. nih.gov

The development of regioselective protocols for N-alkylation is an active area of research. nih.govbeilstein-journals.org Studies have shown that the choice of base and solvent can significantly impact the N-1/N-2 ratio. nih.gov For example, using sodium hydride in tetrahydrofuran (B95107) has shown promise for selective N-1 alkylation of certain C-3 substituted indazoles. nih.gov Conversely, electron-withdrawing groups at the C-7 position can direct the alkylation to the N-2 position. nih.gov

| Reaction | Reagents | Key Factors for Regioselectivity | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, Cs2CO3) | Indazole substituents, Base, Solvent, Electrophile | nih.govbeilstein-journals.org |

| N-Acylation | Acid chloride/anhydride, Base | Reaction conditions, Thermodynamic vs. Kinetic control | nih.govorganic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Approaches in Indazole Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of chemical processes. benthamdirect.combohrium.com This shift is also evident in the synthesis of indazole derivatives.

Catalyst-based approaches are at the forefront of green indazole synthesis, offering higher efficiency and selectivity. benthamdirect.combohrium.com Transition-metal catalysts, including palladium, copper, and rhodium, have been instrumental in developing atom-economical C-H functionalization and cross-coupling reactions. nih.govnih.gov For example, cobalt(III)-catalyzed C-H bond functionalization provides a direct and efficient route to N-aryl-2H-indazoles. nih.gov These methods often reduce the number of synthetic steps and minimize waste generation.

The choice of solvent is a critical aspect of green chemistry. Researchers are exploring the use of greener solvents like water, polyethylene (B3416737) glycol (PEG), and ionic liquids for indazole synthesis. acs.orgorganic-chemistry.orgresearchgate.net For instance, an efficient synthesis of 2H-indazoles has been achieved in PEG-400 using copper oxide nanoparticles as a catalyst. acs.org In some cases, solvent-free conditions, often facilitated by microwave or ultrasound irradiation, have been successfully employed, further reducing the environmental footprint of the synthesis. researchgate.netnih.gov

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis in Research

Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals, offering advantages in terms of safety, scalability, and reproducibility. acs.orgfigshare.com The application of flow chemistry to the synthesis of indazoles and other heterocycles is a rapidly growing field. mdpi.comscilit.com

Medicinal Chemistry and Preclinical Drug Discovery Research of 5 Bromo 1h Indazole 4 Carbonitrile Analogs

5-Bromo-1H-indazole-4-carbonitrile as a Privileged Scaffold in Rational Drug Design

The versatility of the indazole ring system allows for its modification at multiple positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of derivative compounds. chemie-brunschwig.ch This adaptability makes it an excellent starting point for designing molecules with specific biological functions.

Scaffold-Hopping and Fragment-Based Drug Discovery (FBDD) Applications

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different, often isosteric, scaffold to discover new chemotypes with improved properties. The indazole scaffold is an excellent candidate for such applications, often serving as a bioisosteric replacement for the indole (B1671886) ring. chemie-brunschwig.chnih.gov

A notable example involves the transformation of indole-based inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein, into dual inhibitors of both MCL-1 and B-cell lymphoma 2 (BCL-2). nih.govrsc.org Researchers began with an indole-based compound that was a potent MCL-1 inhibitor and a moderate BCL-2 inhibitor. rsc.org By replacing the indole core with an indazole framework, they successfully developed dual-acting inhibitors. nih.govrsc.org This finding is significant as the upregulation of MCL-1 is a primary mechanism of resistance to BCL-2 selective inhibitors like Venetoclax. rsc.org The resulting indazole-based compounds, therefore, present a potential strategy to overcome this resistance. nih.gov

Fragment-based drug discovery (FBDD) also leverages privileged scaffolds like indazole. In this approach, small molecular fragments that bind weakly to a biological target are identified and then optimized or linked together to produce a high-affinity lead. The indazole nucleus, being a common feature in many successful drugs, is a valuable fragment for screening libraries in FBDD campaigns aimed at various targets.

Assessment of Lead Likeness and Drug-like Properties of Indazole Derivatives in Chemical Space

The "drug-likeness" of a compound is a qualitative concept used to predict its potential success as a therapeutic agent based on physicochemical properties. ijcrt.orgnih.gov These properties, including hydrophobicity, electronic distribution, hydrogen bonding capacity, and molecular size, influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. ijcrt.org

Indazole derivatives are frequently evaluated for their drug-like characteristics to prioritize candidates for further development. ijcrt.org Computational tools are often employed to predict properties based on established guidelines like Lipinski's Rule of Five. These rules suggest that poor oral absorption is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Studies on various substituted indazoles have shown that their molecular properties can be modulated to fall within drug-like ranges. ijcrt.org The analysis of parameters such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) helps guide the synthesis of compounds with a higher probability of success in clinical development. ijcrt.orgoptibrium.com The Fraction Lipophilicity Index (FLI), which combines logP and logD, is another metric used to assess the drug-like potential of compounds, with a specific range often associated with favorable absorption characteristics. iapchem.org

Table 1: Calculated Drug-like Properties of Selected Indazole Derivatives This table presents predicted data for illustrative purposes based on general findings in the literature.

| Compound | Molecular Weight (g/mol) | Predicted LogP | Topological Polar Surface Area (Ų) |

|---|---|---|---|

| 1H-Indazole | 118.14 | 1.79 | 23.64 |

| 5-Bromo-1H-indazole | 197.03 | 2.30 | 28.70 |

| This compound | 222.04 | N/A | N/A |

| 7-Nitro-1H-indazole | 163.12 | N/A | N/A |

Exploration of Biological Targets and Mechanistic Pathways

Analogs of this compound have been investigated for their activity against a variety of biological targets, demonstrating the broad therapeutic potential of the indazole scaffold.

Investigation of Enzyme Inhibition Mechanisms by Indazole Derivatives

The indazole scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors.

Nitric Oxide Synthases (NOS): Certain indazole derivatives are effective inhibitors of nitric oxide synthases. For example, 1H-indazole-7-carbonitrile was found to be a potent inhibitor, demonstrating a preference for constitutive NOS (nNOS and eNOS) over inducible NOS (iNOS). nih.gov Further substitution with a bromine atom at the C3 position enhanced the inhibitory activity tenfold. nih.gov Mechanistic studies revealed that the inhibition is competitive with respect to both the substrate L-arginine and the cofactor tetrahydrobiopterin. nih.gov

Akt Kinase: The kinase Akt is a crucial node in signaling pathways that regulate cell growth and survival, making it a key target for cancer drug development. ias.ac.in A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their ability to inhibit Akt kinase. ias.ac.in These compounds, derived from a 5-bromo-indazole intermediate, showed potential as Akt inhibitors, highlighting the utility of this scaffold in targeting cancer-related kinases. ias.ac.in

Cytochrome P450: Some indazole derivatives have been studied for their potential to interact with and inhibit cytochrome P450 enzymes, which are critical for drug metabolism. Such interactions are significant in pharmacology as they can influence the metabolic stability and potential for drug-drug interactions of therapeutic agents.

Receptor Binding Affinity and Selectivity Studies

The ability of indazole derivatives to bind with high affinity and selectivity to specific protein targets is a cornerstone of their therapeutic potential. Research has focused on quantifying these interactions, particularly for targets involved in cancer.

In the development of dual MCL-1/BCL-2 inhibitors, binding affinities were determined to gauge the success of the scaffold hopping strategy. nih.gov The indazole-based compounds were evaluated for their ability to bind to the hydrophobic BH3-binding groove on the surface of anti-apoptotic proteins. nih.gov For instance, one N2-substituted indazole derivative (compound 5 in the study) showed a binding affinity (Ki) of 2.36 µM for MCL-1 and 1.48 µM for BCL-2, while remaining inactive against BCL-xL (Ki > 10 µM). nih.gov This demonstrates the potential for achieving selectivity among members of the BCL-2 family, which is crucial for minimizing side effects like thrombocytopenia associated with BCL-xL inhibition. rsc.org

Modulation of Intracellular Signaling Cascades and Protein-Protein Interactions

By inhibiting key enzymes or binding to specific receptors, indazole derivatives can effectively modulate intracellular signaling pathways and disrupt critical protein-protein interactions (PPIs).

Protein-Protein Interactions: The aforementioned dual MCL-1/BCL-2 inhibitors function by disrupting the interaction between these anti-apoptotic proteins and their pro-apoptotic binding partners (e.g., BIM, BAK). nih.govrsc.org By occupying the BH3-binding groove, the indazole compounds prevent the sequestration of pro-apoptotic proteins, thereby promoting apoptosis in cancer cells. This represents a key therapeutic strategy, as the overexpression of anti-apoptotic proteins is a common feature of many cancers. rsc.org

Intracellular Signaling Cascades: Indazole-based inhibitors of Akt kinase directly interfere with the PI3K/Akt signaling pathway. ias.ac.in This pathway is frequently overactive in cancer and promotes cell proliferation, survival, and growth. By inhibiting Akt, these compounds can suppress these pro-tumorigenic signals, demonstrating the potential of the indazole scaffold to modulate critical cancer-related signaling cascades. ias.ac.in

Table 2: Biological Activity of Selected Indazole Analogs

| Compound Class/Derivative | Biological Target | Activity/Finding | Reference |

|---|---|---|---|

| N2-substituted indazole-3-carboxylic acid | MCL-1 | Ki = 2.36 µM | nih.gov |

| N2-substituted indazole-3-carboxylic acid | BCL-2 | Ki = 1.48 µM | nih.gov |

| 1H-Indazole-7-carbonitrile | Nitric Oxide Synthases (NOS) | Potent inhibitor, prefers constitutive NOS over inducible NOS. | nih.gov |

| 3-Bromo-1H-indazole-7-carbonitrile | Nitric Oxide Synthases (NOS) | 10-fold enhancement of inhibitory effects compared to the unbrominated parent. | nih.gov |

| 1H-pyridin-4-yl-3,5-disubstituted indazoles | Akt Kinase | Demonstrated Akt kinase inhibitory activity. | ias.ac.in |

Cellular Assays for Investigating Anti-Proliferative Effects in Research Models

The anti-proliferative potential of indazole-based compounds is a significant area of investigation in medicinal chemistry. While direct studies on this compound are limited in publicly available research, the examination of structurally similar analogs provides valuable insights into its potential mechanisms and activities. Cellular assays are fundamental tools in this research, allowing for the assessment of a compound's ability to inhibit cell growth, induce cell death, and elucidate the underlying molecular pathways.

A variety of human cancer cell lines are routinely employed to evaluate the anti-proliferative effects of novel chemical entities. For instance, in studies of indazole derivatives, cell lines such as the human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) are commonly used. The cytotoxicity of these compounds is often determined using the methyl thiazolyl tetrazolium (MTT) colorimetric assay, which measures the metabolic activity of cells as an indicator of cell viability. researchgate.net

Research on pyrazole (B372694) derivatives, which share a core heterocyclic structure with indazoles, has demonstrated that compounds featuring a 4-cyano group can exhibit significant anti-proliferative activity. For example, a study on 5-amino-4-cyanopyrazole-1-formaldehydehydrazono derivatives in the HL-60RG human leukemia cell line revealed that these compounds can induce apoptosis, a form of programmed cell death. nih.gov This process was confirmed by the observation of classic apoptotic markers such as the activation of caspase-3 and the fragmentation of DNA. nih.gov The structure-activity relationship (SAR) in this study indicated that the nature of the substituent at other positions on the pyrazole ring plays a crucial role in the compound's potency. nih.gov

Similarly, research on 1H-indazole-3-amine derivatives has shown that substitutions at the C-5 position of the indazole ring significantly influence anti-proliferative activity. nih.gov For example, the presence of a 3-fluorophenyl group at the C-5 position was found to be important for activity against the K562 cell line. nih.gov This highlights the importance of the substitution pattern on the indazole core for cytotoxic potential.

The table below summarizes the anti-proliferative activity of some indazole and pyrazole derivatives against various cancer cell lines, providing an indication of the potential efficacy that could be explored for this compound.

Table 1: Anti-proliferative Activity of Selected Indazole and Pyrazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 0.4 ± 0.3 | nih.gov |

| 5j (3,5-difluoro substituent) | Hep-G2 | Not specified, but noted as most potent in series | nih.gov |

| 5-amino-4-cyanopyrazole-1-formaldehydehydrazono-3'-pentanal | HL-60RG | Not specified, but noted as most potent in series | nih.gov |

| 6o (1H-indazole-3-amine derivative) | K562 | 5.15 | researchgate.net |

| 6o (1H-indazole-3-amine derivative) | HEK-293 (normal cell line) | 33.2 | researchgate.net |

IC50 values represent the concentration required to inhibit 50% of cell growth.

Preclinical Research on Anti-Inflammatory Modulators derived from Indazoles

A key model used in preclinical anti-inflammatory research is the carrageenan-induced paw edema model in rats. This model allows for the assessment of a compound's ability to reduce acute inflammation. Studies on indazole and its simple derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, have demonstrated significant, dose-dependent, and time-dependent inhibition of carrageenan-induced paw edema. nih.gov For example, 5-aminoindazole was shown to produce a maximal inhibition of 83.09% at a dose of 100 mg/kg, an effect comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov

The mechanisms underlying the anti-inflammatory effects of indazole derivatives often involve the inhibition of key inflammatory mediators. In vitro assays accompanying preclinical animal studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov Furthermore, indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as exhibiting free radical scavenging activity. nih.gov

The following table summarizes the in vivo anti-inflammatory activity of some indazole derivatives in the carrageenan-induced paw edema model.

Table 2: In Vivo Anti-inflammatory Activity of Indazole Derivatives

| Compound | Dose (mg/kg) | Maximum Inhibition of Paw Edema (%) | Time of Maximum Inhibition (hours) | Reference |

| Indazole | 100 | 61.03 | 5 | nih.gov |

| 5-Aminoindazole | 100 | 83.09 | 5 | nih.gov |

| 6-Nitroindazole | 100 | 71.36 | 5 | nih.gov |

| Diclofenac (Reference) | 10 | 84.00 | 5 | nih.gov |

Neurobiological Investigations in Animal Models Utilizing Indazole Compounds

The therapeutic potential of indazole compounds extends to the central nervous system (CNS), with research exploring their utility in neurobiological disorders. Animal models are indispensable for these investigations, providing insights into the neuroprotective and neuromodulatory effects of this class of compounds.

One area of significant interest is the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurotoxicity in various pathological conditions. A study focused on 4-substituted halo-1H-indazoles demonstrated that the introduction of a bromine atom at the C4 position of the indazole ring resulted in a compound with potent nNOS inhibitory activity, comparable to the well-known nNOS inhibitor, 7-nitroindazole. nih.gov The 4-nitroindazole analog also showed potent inhibition of nNOS activity. nih.gov Importantly, these compounds exhibited in vivo activity, demonstrating antinociceptive effects in animal models of pain, which is often associated with neuronal processes. nih.gov

Furthermore, the indazole derivative In-Cl has shown promise in the context of neuroinflammation and neurodegeneration. In an experimental autoimmune encephalomyelitis (EAE) animal model, which mimics aspects of multiple sclerosis, In-Cl demonstrated axon myelination and neuroprotective effects. nih.gov These findings suggest that indazole derivatives could have therapeutic applications in demyelinating diseases.

While direct neurobiological studies on this compound are not available, the potent activity of 4-bromo-1H-indazole as an nNOS inhibitor suggests that the 4-carbonitrile analog may also interact with neurological targets and warrants further investigation in relevant animal models.

Cardiovascular Research Applications of Indazole Derivatives

Indazole derivatives have emerged as a promising class of compounds in cardiovascular research, with studies demonstrating their potential to address a range of cardiovascular pathologies. nih.govdntb.gov.uaaminer.org Preclinical research has highlighted several indazole-based compounds with beneficial effects on the cardiovascular system.

One notable example is DY-9760e, an indazole derivative that has demonstrated cardioprotective effects against ischemia-reperfusion injury. nih.gov Mechanistic studies have revealed that DY-9760e exhibits antioxidant properties by inhibiting the production of superoxide (B77818) and nitric oxide in cardiomyocytes. nih.gov It also reduces the expression of hypertrophy-related genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are elevated in conditions like endothelin-1-induced cardiomyocyte hypertrophy. nih.gov

Another significant indazole derivative in cardiovascular research is YC-1, which has been investigated for its therapeutic potential in circulatory disorders. YC-1 is known to be a soluble guanylate cyclase (sGC) activator, leading to vasodilation and inhibition of platelet aggregation. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the structural features of indazole derivatives that are important for cardiovascular activity. For example, for the indazole derivative marsanidine, the introduction of a fluorine, chlorine, or methyl group at the C7 position of the indazole nucleus was found to enhance its hypotensive and bradycardic activities. nih.gov

A clinical trial for the p38α selective kinase inhibitor ARRY-371797, an indazole derivative, has been conducted for LMNA-related dilated cardiomyopathy, indicating the translational potential of this class of compounds. nih.gov

The diverse cardiovascular activities of indazole derivatives suggest that this compound could also possess interesting properties in this therapeutic area, and its evaluation in relevant cardiovascular models is a logical next step.

Cell Biology Research Applications of this compound

Based on the known biological activities of structurally related indazole and 4-cyano-substituted heterocyclic compounds, this compound holds potential as a valuable tool in cell biology research. Its applications would likely stem from its potential to modulate specific cellular signaling pathways.

Given the anti-proliferative effects observed with similar compounds, this compound could be utilized to study the mechanisms of cell cycle arrest and apoptosis. Cell biologists could investigate its impact on the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), as well as on the components of the apoptotic machinery, including caspases and members of the Bcl-2 family.

In the context of inflammation, this compound could be used as a probe to dissect the signaling pathways involved in the inflammatory response. Researchers could examine its effects on the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory genes.

Furthermore, considering the neuroprotective potential of some indazole derivatives, this compound could be employed in studies of neuronal cell death and survival pathways. Its ability to modulate nNOS activity, if confirmed, would make it a useful tool for investigating the role of nitric oxide in neurodegeneration.

In essence, this compound could serve as a chemical probe to explore and understand the intricate cellular processes underlying cancer, inflammation, and neurological disorders.

Computational Chemistry and Structure-Based Drug Design (SBDD)

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational chemistry, particularly molecular docking and molecular dynamics (MD) simulations, plays a pivotal role in modern drug discovery. These techniques provide invaluable insights into how a ligand, such as this compound, might interact with its biological target at an atomic level. This understanding can guide the design of more potent and selective inhibitors.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For indazole derivatives, docking studies have been instrumental in understanding their binding modes to various targets, including kinases and other enzymes. For example, in the development of indazole-based inhibitors, docking can help to rationalize the observed structure-activity relationships and suggest modifications to the ligand that could enhance its binding.

While specific molecular modeling studies on this compound are not extensively reported, the general principles of applying these computational tools to indazole scaffolds are well-established. Such studies would be crucial in identifying potential biological targets for this compound and in guiding its optimization as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound analogs, QSAR studies are instrumental in predicting the potency of new derivatives, thereby prioritizing synthetic efforts towards more promising candidates.

A typical QSAR study on a series of this compound analogs would involve the generation of a dataset of compounds with experimentally determined biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume).

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is then developed to relate the descriptors to the biological activity. nih.gov The predictive power of the resulting model is rigorously validated using both internal and external sets of compounds.

Illustrative QSAR Model for a Hypothetical Series of this compound Analogs:

| Model Parameter | Value | Description |

| Equation | pIC50 = 0.85(±0.12)LogP - 0.23(±0.05)TPSA + 1.2(±0.3)*MR + 3.5 | A hypothetical equation where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and MR is the molar refractivity. |

| r² | 0.88 | The coefficient of determination, indicating that 88% of the variance in biological activity is explained by the model. |

| q² | 0.75 | The cross-validated correlation coefficient, a measure of the model's predictive ability. |

| F-statistic | 45.6 | A statistical test to assess the overall significance of the regression model. |

This table is for illustrative purposes only and does not represent actual experimental data.

Such a model could guide the design of new this compound analogs with potentially improved activity by suggesting modifications that would optimize the descriptor values in the equation.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is another powerful computational tool used to identify novel chemical entities that are likely to bind to a specific biological target. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a particular biological effect.

For the this compound scaffold, a pharmacophore model could be developed based on the structure of a known active ligand in complex with its target protein or from a set of active analogs. This model then serves as a 3D query for virtual screening of large chemical databases to identify new compounds that match the pharmacophore. nih.gov

Virtual screening is a computational technique that allows for the rapid assessment of large libraries of compounds to identify those that are most likely to be active. researchgate.net The hits from a virtual screening campaign, which may have diverse chemical structures but share the key pharmacophoric features, can then be acquired or synthesized for biological testing. nih.gov

Hypothetical Pharmacophore Model for a this compound Analog:

| Pharmacophoric Feature | Location (Relative to Indazole Core) |

| Hydrogen Bond Donor | N1-H of the indazole ring |

| Hydrogen Bond Acceptor | Nitrile group at position 4 |

| Aromatic Ring | The indazole ring system itself |

| Hydrophobic Feature | Bromine atom at position 5 |

This table is for illustrative purposes only and does not represent actual experimental data.

This approach can lead to the discovery of novel scaffolds that are structurally distinct from the initial this compound template, thereby expanding the chemical space for a given drug discovery project. nih.gov

Cheminformatics Approaches to Library Design and Compound Prioritization

Cheminformatics provides the tools and techniques to manage, analyze, and model chemical information. In the context of this compound analogs, cheminformatics plays a crucial role in the design of focused libraries for synthesis and screening, as well as in the prioritization of compounds from virtual screening or high-throughput screening campaigns.

Library design involves the selection of a diverse yet representative set of building blocks to create a library of analogs around the this compound scaffold. This can be achieved through techniques such as scaffold-based enumeration and diversity analysis, ensuring broad coverage of the chemical space. researchgate.netnih.gov

Once a library of virtual or synthesized compounds is available, cheminformatics methods are used for compound prioritization. This can involve filtering based on physicochemical properties (e.g., Lipinski's rule of five), assessing synthetic accessibility, and clustering compounds based on structural similarity to identify representative members for further investigation. nih.gov

Illustrative Cheminformatics Workflow for Library Design and Prioritization:

| Step | Description |

| 1. Scaffold Definition | The this compound core is defined. |

| 2. Building Block Selection | A diverse set of commercially available building blocks (e.g., boronic acids, amines) for reaction at specific positions on the scaffold are selected. |

| 3. Virtual Library Enumeration | A virtual library of all possible products from the reaction of the scaffold with the selected building blocks is generated. |

| 4. Property Filtering | The virtual library is filtered based on calculated physicochemical properties to remove compounds with undesirable characteristics (e.g., high molecular weight, poor predicted solubility). |

| 5. Diversity Analysis and Selection | The filtered library is subjected to diversity analysis to select a subset of compounds that represent the overall chemical space of the library. |

| 6. Compound Prioritization | The selected compounds are prioritized for synthesis and biological evaluation. |

This table is for illustrative purposes only and does not represent actual experimental data.

Theoretical Alerts for Pan Assay Interference Structures (PAINS) and Brenk Structural Alerts in Indazole Scaffolds

During drug discovery, it is crucial to identify compounds that may lead to false-positive results in biological assays or possess inherent toxicological liabilities. Pan Assay Interference Structures (PAINS) are chemical motifs that are known to interfere with assay technologies, often through non-specific mechanisms. nih.govtaylorandfrancis.com Brenk structural alerts, on the other hand, highlight chemical fragments that may be associated with toxicity or poor metabolic stability. researchgate.net

Computational filters are widely used to flag compounds containing these undesirable substructures. While the core indazole scaffold itself is not typically considered a PAINS or Brenk alert, modifications to the scaffold can introduce such liabilities. For example, the addition of certain functional groups could create a reactive species that interferes with assays or is toxic.

It is important to note that the presence of a PAINS or Brenk alert is not an absolute contraindication for further development, as some approved drugs contain such fragments. nih.gov However, these alerts serve as a warning and necessitate further experimental validation to rule out non-specific activity or toxicity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo 1h Indazole 4 Carbonitrile Derivatives

Systematic Structural Modifications for Enhanced Biological Potency and Selectivity

The systematic modification of the 5-Bromo-1H-indazole-4-carbonitrile core is a cornerstone of medicinal chemistry efforts to optimize biological activity. This process involves altering substituents at various positions on the indazole ring to probe the chemical space and identify key interactions with biological targets.

Research into indazole-based derivatives has demonstrated that even minor structural changes can lead to significant shifts in potency and selectivity. For instance, in the development of inhibitors for G protein-coupled receptor kinase 2 (GRK2), an indazole "warhead" was found to be a more potent hinge-binder compared to a benzodioxole moiety when incorporated into paroxetine derivatives. nih.gov This highlights the critical role of the core heterocyclic system in target engagement.

A series of 1H-indazole amide derivatives were developed through structure-guided design to target extracellular signal-regulated kinase1/2 (ERK1/2). nih.gov Modifications at different positions of the indazole ring and the amide side chain led to the identification of compounds with potent enzymatic and cellular activity. nih.gov For example, substitutions on the phenyl ring of the amide moiety significantly influenced the inhibitory concentrations (IC50).

Table 1: Effect of Phenyl Substituents on ERK1/2 Inhibition for 1H-Indazole Amide Derivatives

| Compound | R1 | R2 | R3 | ERK1 IC50 (nM) | HT29 Cell IC50 (µM) |

|---|---|---|---|---|---|

| 116 | H | F | H | 9.3 ± 3.2 | 0.9 ± 0.1 |

| 117 | F | F | H | 11.5 ± 1.2 | 1.1 ± 0.1 |

| 118 | Cl | F | H | 25.8 ± 2.3 | 6.1 ± 1.1 |

Data sourced from a study on 1H-indazole amide derivatives as ERK1/2 inhibitors. nih.gov

Similarly, in the pursuit of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a series of 1H-indazole derivatives with disubstituent groups at the 4- and 6-positions were synthesized. The biological evaluation revealed that specific substitutions were crucial for achieving high inhibitory activity. nih.gov

Impact of Substituent Effects on Target Engagement and Pharmacological Profiles

The nature of the substituent can dictate the type and strength of interactions with the target protein. For example:

Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can facilitate specific interactions with amino acid residues in a binding pocket. In a series of 4-bromo-1H-indazole derivatives designed as filamentous temperature-sensitive protein Z (FtsZ) inhibitors, the presence of amide functionalities was key to their antibacterial activity. nih.gov

Hydrophobic Interactions: Alkyl or aryl substituents can engage in hydrophobic interactions, which are often crucial for ligand binding and affinity.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the pKa of the indazole nitrogens, affecting their ability to participate in hydrogen bonding or ionic interactions.

In a study of indazole-paroxetine hybrids as GRK2 inhibitors, it was found that the indazole-containing compounds formed stronger interactions with the kinase hinge region compared to their benzodioxole-containing counterparts. nih.gov However, this enhanced potency came at the cost of selectivity, as the modifications also stabilized a distinct conformation of the kinase domain, likely altering its interaction profile with other kinases. nih.gov This exemplifies the delicate balance between potency and selectivity that must be managed through careful substituent selection.

Conformational Analysis and Elucidation of Bioactive Conformations

Understanding the three-dimensional structure and conformational preferences of this compound derivatives is essential for rational drug design. The bioactive conformation is the specific spatial arrangement of a molecule that it adopts when binding to its biological target. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate these conformations.

Computational methods like molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) are used to predict and analyze the binding modes of ligands. nih.gov These approaches can help identify the bioactive conformation by correlating the 3D properties of a series of molecules with their biological activities. nih.gov

Stereochemical Considerations and Chiral Synthesis of Indazole-Based Ligands

The introduction of chiral centers into derivatives of this compound can have profound effects on their pharmacological properties. Enantiomers of a chiral drug can exhibit different potency, efficacy, and metabolic profiles. Therefore, the ability to synthesize stereochemically pure compounds is of great importance.

Recent advances in organic synthesis have enabled the highly enantioselective preparation of indazoles with chiral centers. One such method involves the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles. nih.govchemrxiv.orgmit.edu This reaction allows for the efficient creation of C3-allyl 1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. nih.gov

Density functional theory (DFT) calculations have been used to understand the mechanism of such reactions, suggesting that the transformation proceeds through a six-membered Zimmerman-Traxler-type transition state. chemrxiv.orgmit.edu The enantioselectivity is governed by steric interactions between the ligand and the substrate, as well as repulsions involving a pseudoaxial substituent in the transition state. chemrxiv.orgmit.edu

Table 2: Enantioselective C3-Allylation of N-Benzoyloxy-Indazole

| Entry | Allene Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Phenyl | 95 | 99 |

| 2 | 4-Fluorophenyl | 95 | 99 |

| 3 | 4-Chlorophenyl | 93 | 99 |

| 4 | 2-Naphthyl | 95 | 99 |

Data from a study on CuH-catalyzed enantioselective synthesis of C3-allyl indazoles. nih.gov

This ability to control stereochemistry is critical, as biological systems are inherently chiral, and often only one enantiomer is responsible for the desired therapeutic effect.

Exploration of Isosteric Replacements and Bioisosterism in Indazole Frameworks

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a widely used tool in drug design to optimize potency, selectivity, and pharmacokinetic properties. The indazole nucleus itself is often considered a bioisostere of indole (B1671886). nih.gov

In the context of this compound derivatives, various parts of the molecule can be subjected to isosteric replacement. For example, the nitrile group (-CN) could be replaced by other electron-withdrawing groups such as a nitro group (-NO2) or a trifluoromethyl group (-CF3) to modulate electronic properties and metabolic stability.

A study focused on developing neuroprotective monoamine oxidase B (MAO B) inhibitors utilized a bioisostere-based approach on 5-substituted-1H-indazoles. nih.gov The researchers found that replacing an amide linkage with a 1,2,4-oxadiazole ring resulted in the most potent and selective human MAO B inhibitor in the series. nih.govresearchgate.net This modification improved the compound's shape complementarity within the MAO B enzymatic cleft. researchgate.net This demonstrates how isosteric replacements can lead to significant improvements in the pharmacological profile of an indazole-based compound.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Bromo-1H-indazole-4-carbonitrile. Both ¹H and ¹³C NMR would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons on the indazole ring and the N-H proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromo and cyano substituents. The coupling patterns (J-coupling) between adjacent protons would be instrumental in confirming their relative positions on the benzene (B151609) ring portion of the indazole. The N-H proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms attached to the bromine and the nitrile group, as well as the carbons of the indazole ring, would have characteristic chemical shifts. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this molecule. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be vital for unambiguously assigning the proton and carbon signals by showing correlations between them.

Hypothetical ¹H and ¹³C NMR Data for this compound | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | |---|---|---| | H-3 | ~8.3 | - | | H-6 | ~7.8 | - | | H-7 | ~7.5 | - | | N-H | Variable (e.g., 10-12) | - | | C-3 | ~135 | | C-3a | ~120 | | C-4 | ~110 | | C-5 | ~118 | | C-6 | ~128 | | C-7 | ~125 | | C-7a | ~140 | | CN | ~115 |

Note: The data in this table is hypothetical and serves as an illustration of expected values based on the analysis of similar structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can verify the molecular formula, C₈H₄BrN₃. The theoretical exact mass of this compound can be calculated, and the experimental value from HRMS should match this to within a few parts per million (ppm).

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule. The fragmentation analysis can provide valuable structural information. For instance, the loss of the bromine atom, the cyano group, or cleavage of the indazole ring would result in characteristic fragment ions. The presence of bromine would be readily identifiable from the isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₅BrN₃⁺ | 221.9661 |

Note: Calculated m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent and diagnostic peak would be from the nitrile (C≡N) stretching vibration, which is expected to appear in the range of 2220-2260 cm⁻¹. The N-H stretching vibration of the indazole ring would likely be observed as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency "fingerprint" region, below 700 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200-3500 (broad) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C≡N | Stretch | 2220-2260 |

| C=C (aromatic) | Stretch | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and can be used for purity assessment. The conjugated system of the indazole ring in this compound is expected to absorb UV radiation, leading to one or more absorption bands.

The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The presence of the bromo and cyano substituents may cause a shift in the λ_max compared to the parent indazole molecule. UV-Vis spectroscopy can also be a simple and effective tool for quantifying the concentration of the compound in solution, provided a calibration curve is established.

X-ray Crystallography for Definitive Solid-State Structure Determination

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal can be used to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This would definitively confirm the connectivity of the atoms and the substitution pattern on the indazole ring.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment, Reaction Monitoring, and Isolation of Analogs

Chromatographic techniques are essential for assessing the purity of this compound, monitoring the progress of its synthesis, and for the isolation of any potential analogs or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the compound from non-volatile or thermally unstable impurities. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. A UV detector would be suitable for detecting the compound as it elutes from the column. The retention time of the main peak would be a characteristic parameter for the compound under specific chromatographic conditions, and the peak area can be used to determine its purity.

Applications in Chemical Biology and Biological Probe Development

Development of Chemical Probes for Target Validation and Engagement Studies

The development of a chemical probe from a starting scaffold like 5-Bromo-1H-indazole-4-carbonitrile would involve iterative rounds of chemical synthesis and biological testing. The goal is to create a molecule that not only binds to a specific target protein with high potency but also possesses features that allow for the confirmation of this binding in a cellular context. This process, known as target engagement, is a critical step in target validation, which aims to confirm that the modulation of a specific protein's activity will have a therapeutic effect.

Despite the synthetic tractability of the this compound scaffold, there are no specific examples in the current body of scientific literature that detail its use as a core structure for the development of chemical probes for target validation and engagement studies. Research in this area is dynamic, and it is possible that such applications are under investigation in academic or industrial laboratories but have not yet been disclosed in publications or patents.

Fluorescently Tagged Indazole Derivatives for Live-Cell Imaging and Mechanistic Investigations

Live-cell imaging is a powerful technique that allows researchers to visualize and study dynamic cellular processes in real-time. Fluorescently tagged molecules, which can selectively bind to a protein of interest, are indispensable tools for these investigations. The synthesis of such probes often involves the covalent attachment of a fluorophore to a selective small molecule binder.

The chemical structure of this compound offers potential sites for the attachment of a fluorescent dye. For instance, the bromine atom could be displaced via cross-coupling reactions to introduce a linker for fluorophore conjugation. However, a thorough search of the scientific literature did not yield any reports of fluorescently tagged derivatives of this compound being developed or utilized for live-cell imaging or for mechanistic studies of biological pathways. The development of such probes would be a valuable contribution to the chemical biology toolbox, enabling the spatial and temporal tracking of its potential cellular targets.

Application in Affinity Chromatography for Protein Identification and Binding Partner Elucidation

Affinity chromatography is a technique used to purify a specific molecule or a group of molecules from a complex mixture. In the context of chemical biology, a small molecule inhibitor or ligand is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix can then be used to "fish out" its specific protein binding partners from a cell lysate, a crucial step in target identification and in understanding the broader biological context of a small molecule's activity.

The functional groups present in this compound could theoretically be used to attach it to a solid support for affinity chromatography applications. For example, the nitrile group could be reduced to an amine and then coupled to an activated resin. Nevertheless, there are currently no published studies describing the use of this compound in this capacity. The application of this compound in affinity-based proteomics would be a significant step towards identifying its cellular targets and elucidating its mechanism of action.

Future Perspectives and Emerging Research Directions in 5 Bromo 1h Indazole 4 Carbonitrile Research

Integration with High-Throughput Screening (HTS) and Automation in Drug Discovery

High-Throughput Screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify "hit" molecules that interact with a specific biological target. In the context of 5-Bromo-1H-indazole-4-carbonitrile, HTS is instrumental in the initial stages of lead discovery. By functionalizing the indazole core, diverse libraries of derivatives can be synthesized and screened against a multitude of targets. For instance, HTS campaigns have successfully identified indazole-based compounds as potent inhibitors of various kinases. researchgate.netnih.gov An indazole sulfonamide was identified as a potential lead against Mycobacterium tuberculosis after screening over 100,000 synthetic compounds. acs.org

The future of drug discovery lies in the seamless integration of HTS with automation. Automated synthesis platforms can accelerate the creation of large and diverse libraries of indazole derivatives, including those derived from this compound. oxfordglobal.com This automated approach not only increases the efficiency and speed of synthesis but also enhances precision and consistency. oxfordglobal.com By combining automated synthesis with HTS, researchers can significantly shorten the timeline for identifying promising drug candidates. oxfordglobal.com This synergy allows for the rapid exploration of the chemical space around the indazole scaffold, facilitating the optimization of initial hits into potent and selective drug leads. acs.org The use of flow chemistry is another avenue being explored for the safe and scalable synthesis of indazole libraries, which can be readily integrated into automated discovery workflows. acs.org

Exploration of Novel Therapeutic Areas and Neglected Diseases for Indazole-Based Compounds

The indazole scaffold has demonstrated a remarkable breadth of biological activities, making it a "privileged structure" in medicinal chemistry. samipubco.com While indazole derivatives have been extensively investigated in oncology, particularly as kinase inhibitors, future research is expanding into novel therapeutic areas and neglected diseases. samipubco.comrsc.org The unique electronic properties and substitution patterns of compounds derived from this compound make them attractive candidates for exploring new biological targets.

There is a growing interest in developing indazole-based compounds for the treatment of neglected tropical diseases. Research has shown that indazole derivatives exhibit promising activity against parasites responsible for diseases like leishmaniasis and Chagas disease. researchgate.netresearchgate.net For example, 5-nitroindazole (B105863) derivatives have been reported to be active against both epimastigotes and trypomastigotes of Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net The mechanism of action in some cases is believed to involve the inhibition of crucial parasitic enzymes like sterol 14α-demethylase (CYP51). acs.org

Beyond infectious diseases, the anti-inflammatory, anti-HIV, and neuroprotective properties of indazoles continue to be explored. nih.govnih.gov The development of indazole-based compounds for autoimmune diseases and neurological disorders represents a significant area of future research. chemimpex.comnih.gov The versatility of the indazole scaffold allows for the fine-tuning of molecular properties to target a wide array of proteins, including G-protein coupled receptors (GPCRs) and ion channels, opening up new therapeutic possibilities. samipubco.com

Development of Advanced Computational Approaches for Rational Design and Predictive Modeling

The integration of computational methods has revolutionized the process of drug design, moving from a trial-and-error approach to a more rational, structure-based methodology. For derivatives of this compound, advanced computational techniques are crucial for accelerating the discovery and optimization of new drugs. medwinpublishers.com Molecular docking, a key computational tool, allows researchers to predict how a molecule will bind to the active site of a target protein. nih.gov This information is invaluable for designing compounds with improved potency and selectivity.

Numerous studies have successfully employed rational design and computational modeling to develop potent indazole-based inhibitors. For instance, starting from a pan-kinase inhibitor, a rational design approach led to the discovery of highly potent and selective Mps1 kinase inhibitors with an indazole core. acs.orgebi.ac.uk Similarly, virtual screening and fragment-based drug design have been used to identify novel indazole derivatives as inhibitors of Polo-like kinase 4 (PLK4), a promising target in neuroblastoma. nih.gov In another example, computational modeling helped in understanding the isoform selectivity of indazole-based Aurora kinase inhibitors. nih.gov

Future advancements in this field will focus on developing more accurate predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. frontiersin.org By predicting these properties early in the drug discovery process, researchers can prioritize compounds with a higher likelihood of success in clinical trials. The use of techniques like Bayesian classification models to predict potential drug-drug interactions, such as time-dependent inhibition of cytochrome P450 enzymes, is also becoming increasingly important. acs.org

Application of Machine Learning and Artificial Intelligence in Indazole Scaffold Optimization

Recent studies have highlighted the potential of ML in understanding complex biological phenomena related to drug action. For instance, a machine learning analysis of molecular dynamics simulations was used to decipher the key determinants of drug-target residence times for a series of indazole-based kinase inhibitors. nih.gov AI has also been employed to identify indazole-containing compounds as potential inhibitors for targets in infectious diseases like SARS-CoV-2. nih.gov The integration of AI and ML into the drug discovery pipeline is expected to accelerate the development of the next generation of indazole-based therapeutics. researcher.life

Synthesis of Complex Polycyclic Architectures Incorporating the Indazole Moiety

The synthesis of novel and complex molecular architectures is a driving force in medicinal chemistry. The this compound scaffold provides a versatile platform for the construction of intricate polycyclic systems with unique three-dimensional shapes. These complex structures can access novel binding pockets on biological targets, potentially leading to drugs with new mechanisms of action and improved selectivity.

Recent synthetic advancements have enabled the creation of a variety of fused indazole ring systems. nih.govacs.org For example, an asymmetric aminocatalyzed aza-Michael addition followed by an intramolecular cyclization has been developed to produce enantioenriched fused polycyclic indazoles. acs.orgnih.govacs.org These methods allow for the controlled synthesis of structurally complex molecules with high stereoselectivity. Other innovative approaches include the Davis-Beirut reaction for building the 2H-indazole core under redox-neutral conditions and various metal-catalyzed cyclization reactions. bohrium.comresearchgate.netnih.gov

The bromine atom and nitrile group on the this compound core are particularly useful handles for further synthetic transformations. The bromine atom can be readily functionalized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to create new ring systems. The ability to construct these complex polycyclic architectures from a relatively simple starting material opens up new avenues for exploring the chemical space and discovering novel therapeutic agents. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1H-indazole-4-carbonitrile, and how can reaction conditions be optimized to improve yield?

The synthesis of brominated indazole-carbonitrile derivatives typically involves palladium-catalyzed cross-coupling reactions or direct bromination of indazole precursors. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C). The nitrile group at the 4-position may require protection during bromination to prevent side reactions. Optimization includes adjusting stoichiometry, temperature, and catalyst loading. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can key functional groups be identified?

- 1H/13C NMR : The aromatic protons adjacent to bromine and nitrile groups show distinct deshielding. For example, the H-6 proton in 5-bromoindazole derivatives typically appears as a singlet near δ 8.2–8.5 ppm due to anisotropic effects from the nitrile group .

- IR Spectroscopy : The nitrile group exhibits a sharp absorption band at ~2220–2240 cm⁻¹. Bromine substitution does not directly affect IR but may influence adjacent bond vibrations.

- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]+) for C8H4BrN3 is expected at m/z 222.04 (calculated using ). Fragmentation patterns help confirm the bromine and nitrile positions.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

DFT methods, particularly hybrid functionals like B3LYP, are effective for modeling the electronic structure of brominated indazoles. Key steps include:

- Geometry Optimization : Use a basis set (e.g., 6-31G*) to minimize the energy of the molecular structure.

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., near bromine) that may participate in nucleophilic substitution.

- Reactivity Analysis : Calculate Fukui indices to predict sites for electrophilic/nucleophilic attacks. For example, the nitrile group’s electron-withdrawing effect stabilizes adjacent positions, influencing bromine’s leaving-group propensity .

Q. What strategies should be employed to resolve contradictions in crystallographic data during structure determination of brominated indazole derivatives?

- Data Validation : Use the SHELX suite (SHELXL/SHELXS) to refine structures and check for twinning or disorder. For example, resolved a bromo-indazole structure with R = 0.042 using SHELXL-97 .

- ORTEP Visualization : Generate thermal ellipsoid plots (e.g., ORTEP-III) to assess positional disorder. If the bromine atom shows anomalous displacement parameters, consider re-refining the model with alternative occupancy factors .

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

Q. How can researchers differentiate between positional isomers in bromo-substituted indazole-carbonitrile compounds using spectroscopic and chromatographic methods?

- 2D NMR (COSY/NOESY) : Correlate coupling patterns between adjacent protons. For instance, in 5-bromo-4-cyano vs. 6-bromo-4-cyano isomers, NOESY cross-peaks between H-3 and H-7 protons confirm the bromine position .

- HPLC Retention Times : Use a C18 column with a water/acetonitrile gradient. Bromine’s position affects polarity; 5-bromo isomers typically elute later than 6-bromo analogs due to increased hydrophobicity.

Q. What are the critical considerations for ensuring the stability of this compound during storage and handling in laboratory settings?

- Storage : Keep in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the nitrile group .

- Moisture Control : Use molecular sieves in storage containers. The compound’s sensitivity to moisture is evident from its hygroscopic analogs in .

- Safety Protocols : Avoid skin contact (wear nitrile gloves) and use fume hoods during weighing. Brominated compounds may release toxic fumes upon decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products